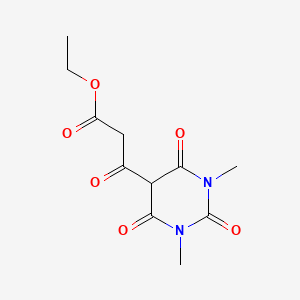![molecular formula C12H20ClNO2 B14350646 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride CAS No. 91126-01-1](/img/structure/B14350646.png)
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a propyl chain, and a benzene ring with hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, potentially inhibiting their activity or altering their function. The hydroxyl groups on the benzene ring may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
2-Dimethylaminoisopropyl chloride hydrochloride: Another similar compound with different chemical properties and applications.
Uniqueness
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
91126-01-1 |
|---|---|
Formule moléculaire |
C12H20ClNO2 |
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-5-12(15)10(7-11(8)14)6-9(2)13(3)4;/h5,7,9,14-15H,6H2,1-4H3;1H |
Clé InChI |
ZOKPEZLFYORKQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)CC(C)N(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
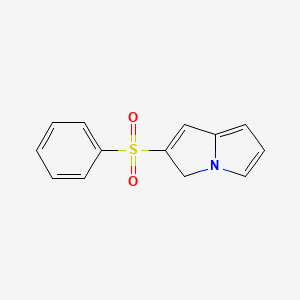
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)

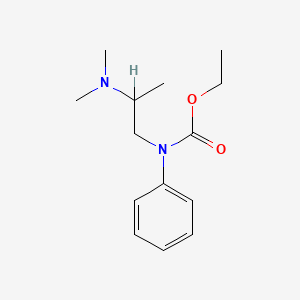
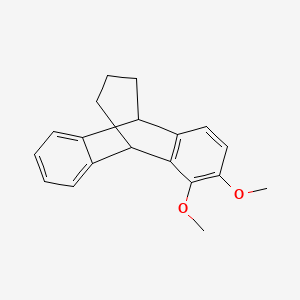

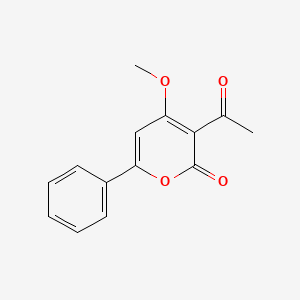
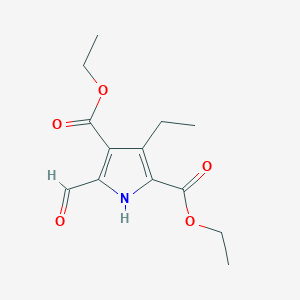
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
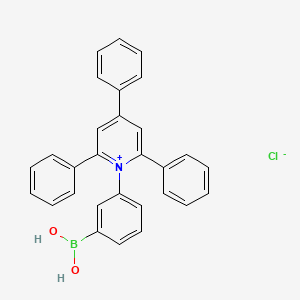
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)

